molecular formula C18H20FN3O2S B11039489 1-cyclohexyl-4-(4-fluorophenyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

1-cyclohexyl-4-(4-fluorophenyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

Cat. No.: B11039489
M. Wt: 361.4 g/mol
InChI Key: ZJYQUPOXFJPUHC-UHFFFAOYSA-N
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Description

1-cyclohexyl-4-(4-fluorophenyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound belongs to the class of pyrazolo[3,4-e][1,4]thiazepin derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-4-(4-fluorophenyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Cyclization: Formation of the pyrazolo[3,4-e][1,4]thiazepin core through cyclization reactions.

    Substitution: Introduction of the cyclohexyl and 4-fluorophenyl groups via substitution reactions.

    Hydroxylation: Addition of the hydroxyl group to the pyrazolo[3,4-e][1,4]thiazepin core.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-4-(4-fluorophenyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the carbonyl group back to a hydroxyl group.

    Substitution: Replacement of the fluorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction would regenerate the hydroxyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-4-(4-fluorophenyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Affecting Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

1-cyclohexyl-4-(4-fluorophenyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one can be compared with other similar compounds, such as:

    Pyrazolo[3,4-e][1,4]thiazepin Derivatives: Compounds with similar core structures but different substituents.

    Fluorophenyl Derivatives: Compounds containing the 4-fluorophenyl group with different core structures.

    Cyclohexyl Derivatives: Compounds with the cyclohexyl group attached to different core structures.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C18H20FN3O2S

Molecular Weight

361.4 g/mol

IUPAC Name

1-cyclohexyl-4-(4-fluorophenyl)-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione

InChI

InChI=1S/C18H20FN3O2S/c19-12-8-6-11(7-9-12)16-15-17(20-14(23)10-25-16)22(21-18(15)24)13-4-2-1-3-5-13/h6-9,13,16H,1-5,10H2,(H,20,23)(H,21,24)

InChI Key

ZJYQUPOXFJPUHC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C3=C(C(SCC(=O)N3)C4=CC=C(C=C4)F)C(=O)N2

Origin of Product

United States

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